

Prc200-SS Lysis Buffer Technical Support Center

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Compound of Interest

Compound Name: Prc200-SS

Cat. No.: B1257460

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Disclaimer: "**Prc200-SS** Lysis Buffer" is a hypothetical product name created for this guide. The following troubleshooting advice is based on established principles for common mammalian cell lysis buffers used in protein research.

Welcome to the technical support center for **Prc200-SS** Lysis Buffer. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during protein extraction and analysis.

Product Overview: Prc200-SS Lysis Buffer

Prc200-SS is a moderate-strength, non-denaturing lysis buffer designed to maximize the yield of soluble proteins from mammalian cells while preserving protein-protein interactions. It is a modified RIPA buffer formulation that omits harsh ionic detergents like SDS, making it ideal for immunoprecipitation (IP), co-immunoprecipitation (co-IP), and assays requiring native protein conformation.

Table 1: Composition of **Prc200-SS** and Other Common Lysis Buffers

| Component | Prc200-SS Buffer | RIPA Buffer (Typical)[1] | NP-40 Lysis Buffer (Typical) |
|---------------------|-----------------------------|------------------------------------|------------------------------|
| Buffering Agent | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 8.0 |
| Salt | 150 mM NaCl | 150 mM NaCl | 150 mM NaCl |
| Non-ionic Detergent | 1% Triton X-100 | 1% NP-40 | 1% NP-40 |
| Ionic Detergent | None | 0.5% Sodium Deoxycholate, 0.1% SDS | None |
| Chelating Agent | 1 mM EDTA | 1 mM EDTA | None |
| Additives | Inhibitors added separately | Inhibitors added separately | Inhibitors added separately |

Troubleshooting Guides

This section addresses specific problems you may encounter when using **Prc200-SS** Lysis Buffer.

Issue 1: Low Protein Yield

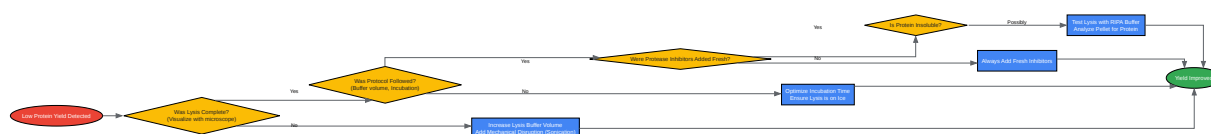
Q: My total protein concentration is lower than expected after cell lysis. What could be the cause?

A: Low protein yield can stem from several factors, from incomplete cell lysis to protein degradation.

- **Insufficient Lysis Buffer:** The volume of lysis buffer may be too low for the number of cells, preventing efficient lysis. For a 6-well plate, a typical starting volume is 200-400 μ L per well. For pelleted cells, a common ratio is 500 μ L of buffer per 50 mg of wet cell pellet.[2]
- **Incomplete Cell Disruption:** Some cell lines are more resistant to lysis. While **Prc200-SS** is effective for most mammalian cells, mechanical disruption may be necessary. Sonication is

crucial for ensuring the rupture of nuclear membranes and shearing DNA, which can significantly increase protein recovery.[3]

- **Protein Degradation:** Proteases released during cell lysis can rapidly degrade your target protein. Always perform lysis steps at 4°C (on ice) and add a broad-spectrum protease inhibitor cocktail fresh to the buffer immediately before use.[4][5]
- **Insoluble Proteins:** Your protein of interest may be insoluble in the buffer, ending up in the cell debris pellet after centrifugation.[6][7] If you suspect this, consider testing a stronger, denaturing buffer like RIPA for comparison.[8]



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Caption: Troubleshooting workflow for low protein yield.

Issue 2: Sample Viscosity After Lysis

Q: My cell lysate is thick and viscous, making it difficult to pipette. What should I do?

A: High viscosity is almost always caused by the release of genomic DNA from the cell nucleus.
[7]

- **Solution:** Add a nuclease, such as DNase I, to the lysate to digest the DNA.[4][6][7] Incubate at room temperature for 5-10 minutes or until the viscosity is reduced before centrifugation.

[7] It is also recommended to shear the DNA through sonication or by passing the lysate through a narrow-gauge needle.[3]

Issue 3: Incompatibility with Protein Quantification Assays

Q: My protein assay results are inaccurate. Is the **Prc200-SS** buffer compatible?

A: Yes, but certain assay types are incompatible with specific buffer components. **Prc200-SS** contains detergents and chelating agents that can interfere with common protein assays.

- **Bradford Assay:** This assay is generally incompatible with detergents like Triton X-100 at concentrations above 0.1%.[9][10] Since **Prc200-SS** contains 1% Triton X-100, it will interfere. You must dilute your sample significantly or use a detergent-compatible Bradford formulation.
- **BCA Assay:** The standard BCA assay is sensitive to chelating agents like EDTA and reducing agents.[11] While **Prc200-SS** itself does not contain reducing agents, they are often added for specific experiments. A modified, detergent-compatible BCA assay is the recommended choice.[2]
- **660 nm Protein Assay:** This assay is a better choice as it is compatible with most non-ionic detergents, including Triton X-100, up to 1%.[9]

Table 2: Buffer Component Compatibility with Protein Assays

| Assay Type | Compatible With | Incompatible With |
|----------------|--|--|
| Bradford | Most salts, reducing agents (e.g., DTT, BME)[9] | Detergents (Triton X-100, SDS)[9][10] |
| BCA | Most detergents up to 5% | Reducing agents, chelating agents (EDTA)[9][11] |
| Modified Lowry | Most salts, some detergents at low concentrations | Reducing agents, chelating agents, high detergent levels[9][11] |
| 660 nm Assay | Non-ionic detergents (Triton X-100), reducing agents | Some ionic detergents (unless compatibility reagent is used) [9] |

Immunoprecipitation (IP) / Co-IP FAQs

Q: I am getting high background or non-specific binding in my IP experiment. How can I fix this?

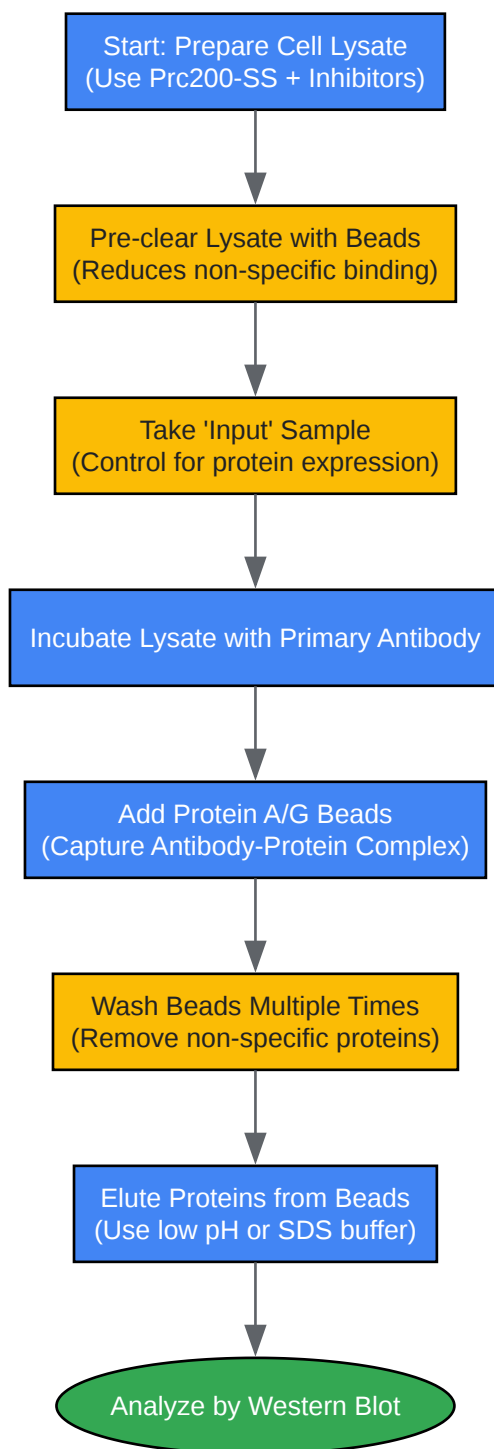
A: High background in IP is a common issue and can be addressed by optimizing your protocol.

- **Pre-clearing Lysate:** Before adding your specific antibody, incubate the cell lysate with beads alone (e.g., Protein A/G agarose) for 30-60 minutes.[3] This step captures proteins that non-specifically bind to the beads, removing them from the lysate.
- **Washing Steps:** Increase the number of wash steps after antibody incubation. You can also slightly increase the detergent concentration in your wash buffer to disrupt weak, non-specific interactions.
- **Antibody Choice:** Ensure your antibody is validated for IP applications. Use the minimum amount of antibody necessary, as excess antibody can increase non-specific binding.

Q: I am not detecting my target protein after IP (No signal). What went wrong?

A: A lack of signal could be due to issues with the IP itself or the expression level of your protein.

- **Buffer Choice:** **Prc200-SS** is designed to preserve protein-protein interactions. However, if you are performing a standard IP for a single protein and not detecting it, the antibody may only recognize a denatured epitope. In this case, a stronger buffer like RIPA might be necessary.^[5] Conversely, for co-IP, a harsh buffer like RIPA can disrupt the very interactions you are trying to study.^[3]
- **Protein Expression:** Your target protein may be expressed at very low levels in your sample. ^[3] Always run an "input" control on your Western blot (a small fraction of the total lysate before IP) to confirm the protein is present and detectable.^[3]
- **Bead Affinity:** Ensure you are using the correct beads for your antibody's host species and isotype. Protein A and Protein G have different affinities for various antibody types.^{[3][5]}



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Caption: Key stages in an immunoprecipitation workflow.

Experimental Protocols

Protocol 1: Cell Lysis with Prc200-SS Buffer

This protocol is for lysing adherent mammalian cells from a 10 cm culture dish.

Materials:

- **Prc200-SS** Lysis Buffer, chilled to 4°C
- Protease/Phosphatase Inhibitor Cocktail
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell scraper
- Microcentrifuge tubes, pre-chilled

Procedure:

- Place the culture dish on ice and carefully remove the culture medium.
- Wash the cells once with 5-10 mL of ice-cold PBS.[\[2\]](#)
- Aspirate the PBS completely. Add 1 mL of ice-cold **Prc200-SS** Buffer (with freshly added inhibitors) to the plate.
- Use a cell scraper to gently scrape the cells off the dish into the buffer.
- Transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 5-10 minutes with periodic mixing.[\[2\]](#)
- (Optional but Recommended) To reduce viscosity, sonicate the lysate on ice. Use short pulses to avoid heating the sample.
- Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[8\]](#)
- Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled tube. Avoid disturbing the pellet.
- Determine the protein concentration using a compatible assay (e.g., Pierce 660 nm or BCA). The lysate is now ready for downstream applications or can be stored at -80°C.[\[8\]](#)

Protocol 2: Lysate Pre-clearing for Immunoprecipitation

This protocol minimizes non-specific protein binding to IP beads.

Materials:

- Protein A/G Agarose Beads
- Prepared cell lysate (from Protocol 1)
- Microcentrifuge

Procedure:

- Resuspend the Protein A/G beads by gently inverting the bottle.
- For every 1 mL of cell lysate, add 20-25 μ L of the bead slurry to a microcentrifuge tube.
- Wash the beads by adding 500 μ L of **Prc200-SS** buffer, centrifuging for 30 seconds at 1,000 x g, and discarding the supernatant. Repeat this wash step twice.
- Add 1 mL of cell lysate to the washed beads.
- Incubate the lysate-bead mixture on a rotator for 30-60 minutes at 4°C.[3]
- Centrifuge at 1,000 x g for 1 minute at 4°C.
- Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the addition of your primary antibody for immunoprecipitation.

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